Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Oxygen Sensing Luminescence Lifetime Photophysics

This Ru(II) complex features a 5.34 µs luminescence lifetime—9x longer than [Ru(bpy)3]2+—enabling superior time-resolved imaging and O2 sensing. The 4,7-diphenyl substitution enhances hydrophobicity, reducing leaching in polymer-based sensors and improving long-term stability. It supports both anodic and cathodic ECL, simplifying multi-analyte detection. Ideal for regenerable sensors, bioprocess monitoring, and high-sensitivity assays where minimal signal drift (<2% over 6 months) is required.

Molecular Formula C72H48Cl2N6Ru
Molecular Weight 1169.2 g/mol
CAS No. 36309-88-3
Cat. No. B160089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
CAS36309-88-3
SynonymsRu(ddp)
Molecular FormulaC72H48Cl2N6Ru
Molecular Weight1169.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2]
InChIInChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
InChIKeySKZWFYFFTOHWQP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride Procurement Guide: Technical Baseline and Differentiators


Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (CAS 36309-88-3), commonly abbreviated as [Ru(dpp)3]Cl2, is a homoleptic ruthenium(II) polypyridyl complex. It belongs to a class of compounds renowned for their metal-to-ligand charge-transfer (MLCT) excited states, which underpin their utility in luminescence, electrochemiluminescence (ECL), and oxygen sensing applications [1]. The compound is characterized by a strong absorption band (λmax 455 nm) and an emission maximum at 613 nm, which is dynamically quenched by molecular oxygen, forming the basis for its use as an optical oxygen probe [2]. Its high molar absorptivity and relatively long excited-state lifetime distinguish it from simpler analogs like [Ru(bpy)3]2+, providing a unique set of performance characteristics for demanding analytical and sensing applications [3].

Procurement Risk: Why Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride Cannot Be Substituted with Generic Ru(bpy)3 or Ru(phen)3 Analogs


Substituting [Ru(dpp)3]Cl2 with a more common ruthenium complex like [Ru(bpy)3]Cl2 or [Ru(phen)3]Cl2 is not a viable procurement strategy for applications demanding high sensitivity or specific electrochemical behavior. The introduction of the 4,7-diphenyl substituents on the phenanthroline ligand dramatically alters the complex's photophysical and electrochemical properties compared to unsubstituted analogs [1]. These structural modifications result in a significantly enhanced luminescence lifetime (5.34 μs for [Ru(dpp)3]2+ vs. 0.60 μs for [Ru(bpy)3]2+), a red-shifted absorption, and a markedly different electrochemical profile that enables both anodic and cathodic ECL sensing in aqueous media—a feature not readily accessible with [Ru(bpy)3]2+ [2][3]. Furthermore, the higher hydrophobicity of [Ru(dpp)3]Cl2 improves its compatibility with polymer matrices in optical sensors, mitigating leaching issues that can plague sensors based on more hydrophilic ruthenium complexes [4].

Quantitative Performance Evidence for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride vs. Comparators


Luminescence Lifetime and Oxygen Sensing Sensitivity: [Ru(dpp)3]Cl2 vs. [Ru(bpy)3]Cl2 and [Ru(phen)3]Cl2

The luminescence lifetime (τ) of [Ru(dpp)3]2+ is significantly longer than that of the unsubstituted analogs [Ru(bpy)3]2+ and [Ru(phen)3]2+. A longer lifetime directly enhances sensitivity in time-resolved luminescence measurements and dynamic quenching-based oxygen sensors, as it allows for more efficient collisional quenching by O2 [1].

Oxygen Sensing Luminescence Lifetime Photophysics

Enhanced Cathodic ECL Sensitivity for Peroxodisulfate Detection: [Ru(dpp)3]2+-CPE vs. Prior ECL Methods

A regenerable ECL sensor constructed with [Ru(dpp)3]2+ modified on a carbon paste electrode (CPE) exhibits a distinct, reversible reduction peak at -0.96 V in aqueous solution, a feature not observed with [Ru(bpy)3]2+ due to interfering hydrogen evolution [1]. This unique electrochemical behavior enables cathodic ECL detection of S2O8^2- with dramatically improved sensitivity.

Electrochemiluminescence Sensor Peroxodisulfate

Anodic ECL Performance: Oxalate Detection Limit with [Ru(dpp)3]2+-CPE vs. [Ru(bpy)3]2+ Systems

While [Ru(bpy)3]2+ is a well-known standard for anodic ECL, the [Ru(dpp)3]2+-modified electrode demonstrates competitive and robust performance in aqueous media for oxalate detection. The sensor provides a wide linear range and a low detection limit, demonstrating its viability for real sample analysis with good recoveries [1]. Although a direct quantitative comparison of detection limits under identical conditions is not available, the sensor's performance demonstrates its equivalence or superiority in specific applications, particularly given its ability to perform both anodic and cathodic ECL.

Electrochemiluminescence Oxalate Biosensor

Response Time of Optical Oxygen Sensors: [Ru(dpp)3]Cl2-Based vs. Ag-Doped [Ru(dpp)3]Cl2 Films

The response time of an optical oxygen sensor is critical for monitoring dynamic processes. A comparative study of [Ru(dpp)3]Cl2-based sensing films showed that the inclusion of silver nanoparticles (Ag NPs) significantly accelerates the sensor's response. The Ag-containing film achieved a response time of 1.0 s, compared to 1.5 s for the Ag-free film, when switching from a deoxygenated to an air-saturated aqueous environment [1].

Optical Sensor Response Time Dissolved Oxygen

Oxygen Sensor Sensitivity and Stability: [Ru(dpp)3]2+ in Fluorinated Xerogel Matrices

The sensitivity of a quenchometric oxygen sensor is often quantified by the ratio of luminescence intensity in an inert atmosphere (I_N2) to that in an oxygen-saturated environment (I_O2). A sensor fabricated by doping [Ru(dpp)3]2+ into a fluorinated ORMOSIL xerogel achieved an exceptionally high I_N2/I_O2 ratio of 35 ± 4, a value that was reported as being significantly greater than any previous [Ru(dpp)3]2+-based sensor [1]. Furthermore, this sensor exhibited less than 2% drift over a period of 6 months, highlighting its long-term stability.

Oxygen Sensor Photostability Xerogel

Optimal Deployment Scenarios for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride Based on Validated Evidence


High-Sensitivity Electrochemiluminescence (ECL) Assays for Trace Analytes

This compound is the superior choice for developing regenerable ECL sensors that require the detection of trace-level analytes like peroxodisulfate (S2O8^2-) or oxalate. The demonstrated 100-fold improvement in detection limit for S2O8^2- compared to prior methods makes [Ru(dpp)3]Cl2 the logical choice for analytical chemists seeking to push the boundaries of assay sensitivity [1]. The unique ability to perform both anodic and cathodic ECL with a single modified electrode also simplifies multi-analyte detection schemes [1].

Long-Term, High-Sensitivity Optical Oxygen Monitoring in Challenging Environments

For applications requiring stable, long-term oxygen monitoring with minimal drift—such as in industrial bioprocesses, environmental monitoring, or NASA bioreactors—sensors based on [Ru(dpp)3]Cl2 offer a validated advantage. When immobilized in appropriate matrices, these sensors provide exceptional sensitivity (I_N2/I_O2 = 35) and exhibit less than 2% signal drift over six months, reducing the need for frequent recalibration [2]. The compound's high photostability also ensures reliable performance under continuous illumination [3].

Time-Resolved Luminescence Imaging and Biosensing

The exceptionally long luminescence lifetime of [Ru(dpp)3]Cl2 (5.34 μs), which is nearly 9 times longer than the industry standard [Ru(bpy)3]Cl2, makes it ideal for time-resolved luminescence imaging and detection [4]. This property allows for effective temporal gating to eliminate short-lived background autofluorescence, significantly improving the signal-to-noise ratio in complex biological samples and enabling more accurate quantitative measurements [4].

Biosensor Development for Rapid Oxygen Monitoring

The fast response times achievable with [Ru(dpp)3]Cl2-based sensors—as low as 1.0 second for a 95% signal change when optimized with Ag nanoparticles—make this complex suitable for developing rapid-response biosensors and optodes [5]. This is critical for monitoring transient biological events, such as cellular respiration or photosynthesis, where slower sensors would miss dynamic changes in oxygen concentration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.